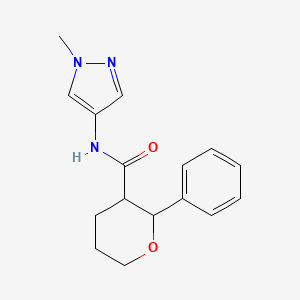![molecular formula C16H22N4O3 B7544735 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)
1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea, also known as BMH-21, is a small molecule inhibitor that has shown potential in cancer therapy. It inhibits the activity of a protein called S100A4, which is involved in cancer cell migration and metastasis.
Mécanisme D'action
1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea inhibits the activity of S100A4, a calcium-binding protein that is overexpressed in many types of cancer. S100A4 plays a key role in cancer cell migration and metastasis by promoting the formation of actin filaments and stimulating the activity of matrix metalloproteinases. 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea binds to S100A4 and prevents its interaction with other proteins, thereby inhibiting cancer cell migration and invasion.
Biochemical and Physiological Effects:
1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea has been shown to have a number of biochemical and physiological effects. It inhibits the activity of S100A4, which in turn inhibits cancer cell migration and invasion. 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea has been found to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea is that it has been extensively studied and its mechanism of action is well understood. It has also been shown to be effective in inhibiting cancer cell migration and invasion in vitro and in vivo. However, one limitation of 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea is that its synthesis is complex and its yield is relatively low. In addition, further studies are needed to determine the optimal dosage and administration of 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea in cancer therapy.
Orientations Futures
There are several future directions for research on 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea. One direction is to explore its potential in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to investigate its potential in other diseases, such as inflammatory diseases and neurodegenerative diseases. Furthermore, further studies are needed to optimize the synthesis of 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea and to develop more efficient and cost-effective methods of production.
Méthodes De Synthèse
The synthesis of 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea involves several steps. The first step is the synthesis of 2-bromo-1H-benzimidazole, which is then reacted with 3-(oxolan-2-ylmethoxy)propylamine to form 1-(1H-benzimidazol-2-yl)-3-(oxolan-2-ylmethoxy)propylamine. This intermediate is then reacted with isocyanate to form 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea. The overall yield of this synthesis is around 14%.
Applications De Recherche Scientifique
1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo. It has also been shown to inhibit the growth and metastasis of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea has been found to be particularly effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c21-16(17-8-4-9-22-11-12-5-3-10-23-12)20-15-18-13-6-1-2-7-14(13)19-15/h1-2,6-7,12H,3-5,8-11H2,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELOZIXGWKVWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCCNC(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B7544656.png)
![4-[[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]thiomorpholine](/img/structure/B7544659.png)
![ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544671.png)
![ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544676.png)
![[3-(Dimethylamino)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7544687.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone](/img/structure/B7544690.png)
![2-(dimethylamino)-N-[[3-[2-(dimethylamino)ethoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7544699.png)
![3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide](/img/structure/B7544706.png)


![1-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-3-[(2-methyl-1,3-thiazol-4-yl)methyl]urea](/img/structure/B7544718.png)
![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B7544726.png)
![3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)